molecular formula C16H16O4S B14007611 Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate CAS No. 5381-31-7

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate

Cat. No.: B14007611
CAS No.: 5381-31-7
M. Wt: 304.4 g/mol
InChI Key: MFHBXWOQZMZIGJ-UHFFFAOYSA-N
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Description

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is a chemical compound with the molecular formula C16H16O4S. It is known for its unique structure, which includes a benzothiophene ring fused with a propanedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate typically involves the condensation of benzothiophene derivatives with diethyl malonate under basic conditions. A common method includes the use of sodium ethoxide as a base in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with a benzothiophene derivative to form the desired product .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the benzothiophene ring to a dihydrobenzothiophene.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives .

Scientific Research Applications

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is unique due to the presence of both the benzothiophene ring and the propanedioate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications .

Properties

CAS No.

5381-31-7

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

diethyl 2-(1-benzothiophen-3-ylmethylidene)propanedioate

InChI

InChI=1S/C16H16O4S/c1-3-19-15(17)13(16(18)20-4-2)9-11-10-21-14-8-6-5-7-12(11)14/h5-10H,3-4H2,1-2H3

InChI Key

MFHBXWOQZMZIGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CSC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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